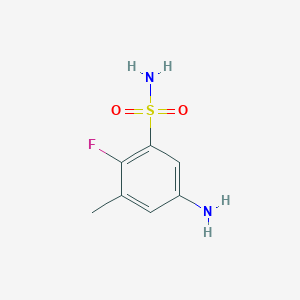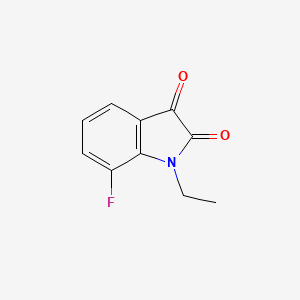
2-Methoxybenzyl iodide
Vue d'ensemble
Description
2-Methoxybenzyl iodide is an organic compound that belongs to the class of iodoanisoles. It is characterized by the presence of an iodine atom attached to a methyl group, which is further connected to an anisole structure. The molecular formula of this compound is C8H9IO, and it is known for its applications in various chemical reactions and research fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxybenzyl iodide can be achieved through several methods. One common approach involves the iodination of anisole derivatives. For instance, the reaction of anisole with iodomethane in the presence of a base such as sodium hydride or potassium carbonate can yield this compound. The reaction is typically carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of more efficient and scalable methods. One such method includes the use of palladium-catalyzed cross-coupling reactions, where anisole is reacted with iodomethane in the presence of a palladium catalyst and a suitable base. This method offers high yields and selectivity, making it suitable for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
2-Methoxybenzyl iodide undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom in this compound can be substituted with other nucleophiles, such as amines or thiols, to form corresponding derivatives.
Oxidation Reactions: The methyl group attached to the iodine atom can be oxidized to form aldehydes or carboxylic acids.
Reduction Reactions: The iodine atom can be reduced to form the corresponding methyl anisole.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. The reactions are typically carried out in the presence of a base such as sodium hydride or potassium carbonate.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
Substitution Reactions: Derivatives such as 2-(Aminomethyl)anisole or 2-(Thiolmethyl)anisole.
Oxidation Reactions: Products such as 2-(Formylmethyl)anisole or 2-(Carboxymethyl)anisole.
Reduction Reactions: Methyl anisole.
Applications De Recherche Scientifique
2-Methoxybenzyl iodide has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it valuable in the development of new synthetic methodologies.
Biology: It is used in the study of biological pathways and mechanisms, particularly in the development of radiolabeled compounds for imaging and diagnostic purposes.
Industry: It is used in the production of specialty chemicals and materials, including polymers and advanced materials.
Mécanisme D'action
The mechanism of action of 2-Methoxybenzyl iodide involves its reactivity with various nucleophiles and electrophiles. The iodine atom serves as a leaving group, allowing for substitution reactions to occur. The methyl group attached to the iodine atom can undergo oxidation or reduction, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Comparaison Avec Des Composés Similaires
2-Methoxybenzyl iodide can be compared with other similar compounds, such as:
2-Iodoanisole: Similar in structure but lacks the methyl group attached to the iodine atom. It undergoes similar substitution reactions but with different reactivity.
2-(Bromomethyl)anisole: Contains a bromine atom instead of iodine. It has different reactivity and is used in different synthetic applications.
2-(Chloromethyl)anisole: Contains a chlorine atom instead of iodine. It is less reactive than this compound and is used in different contexts.
The uniqueness of this compound lies in its reactivity and versatility in various chemical reactions, making it a valuable compound in research and industrial applications.
Propriétés
Formule moléculaire |
C8H9IO |
|---|---|
Poids moléculaire |
248.06 g/mol |
Nom IUPAC |
1-(iodomethyl)-2-methoxybenzene |
InChI |
InChI=1S/C8H9IO/c1-10-8-5-3-2-4-7(8)6-9/h2-5H,6H2,1H3 |
Clé InChI |
WUBIORLAMPVGFJ-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=CC=C1CI |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-Methyl-2-[(2-sulfanylethyl)sulfanyl]pyridin-1-ium iodide](/img/structure/B8579232.png)
![[1-(6-Methoxy-3-pyridyl)-5-phenylpyrazol-3-yl]methanol](/img/structure/B8579240.png)
![4-{[tert-Butyl(diphenyl)silyl]oxy}phenol](/img/structure/B8579242.png)
![3-(2-Phenyl-[1,3]dioxolan-2-yl)-propylamine](/img/structure/B8579256.png)

![2,3-Bisphosphinobenzo[b]thiophene](/img/structure/B8579282.png)

![5-benzo[b]thien-7-yl-4-methylPyrimidine](/img/structure/B8579287.png)
![1-Propanone,1-benzo[b]thien-4-yl-](/img/structure/B8579299.png)





